1-(4-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea - 1021024-52-1

1-(4-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Catalog Number: EVT-3073924
CAS Number: 1021024-52-1
Molecular Formula: C21H22FN5O2
Molecular Weight: 395.438
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

    Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a potent and selective inhibitor of class I histone deacetylases (HDACs). This compound demonstrates in vitro inhibitory activity against various human class I HDAC isoforms and exhibits antiproliferative effects on the human myelodysplastic syndrome cell line SKM-1 []. It effectively induces G1 cell cycle arrest and apoptosis in SKM-1 cells while increasing intracellular levels of acetyl-histone H3 and P21. Notably, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide shows excellent in vivo antitumor activity in SKM-1 xenograft models and exhibits a favorable pharmacokinetic profile in mice and rats [].

1-(3′,6′-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9′-xanthen]-5-yl)-3-[4-({4-[1-(4-fluorophenyl)-1H-imidazol-5-yl]pyridin-2-yl}amino)phenyl]thiourea methanol monosolvate

    Compound Description: 1-(3′,6′-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9′-xanthen]-5-yl)-3-[4-({4-[1-(4-fluorophenyl)-1H-imidazol-5-yl]pyridin-2-yl}amino)phenyl]thiourea methanol monosolvate was synthesized as a probe for a fluorescence polarization-based competition binding assay []. This compound contains a complex structure with an isobenzofuran-fused ring system nearly planar and perpendicular to a xanthene system.

2-[(6-(4-fluorophenyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)phenyl)amino]naphthalene-1,4-dione (1)

    Compound Description: This compound, designated as compound (1) in its source study [], is a 1,4-naphthoquinone derivative synthesized and investigated for its antioxidant activity. It exhibits promising antioxidant properties in vitro, effectively reducing the content of carbonyl groups in protein side chains compared to control groups.

(S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile

    Compound Description: (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile is a highly potent and selective PI3Kδ inhibitor with a favorable pharmacokinetic profile []. It displays excellent metabolic stability across species and demonstrates efficacy in hematological cancer models, particularly in human germinal center B and activated B cell-DLBCL cell lines and xenograft models [].

3-{4-[2-Amino-4-(fluorophenyl)-2H-[1,3]oxazin-6-yl]-2-phenyl-3H-quinazolin-4-one} (5i) and 3-{4-[2-Amino-4-(fluorophenyl)-2H-[1,3]thiazin-6-yl]-2-phenyl-3H-quinazolin-4-one} (5n)

    Compound Description: These two compounds, designated as (5i) and (5n) in their source study [], represent a novel series of 3-{4-[2-amino-4-(substitutedphenyl)-2H-[1,3]oxazin/thiazin-6-yl]-2-phenyl-3H-quinazolin-4-one} derivatives investigated for their anticonvulsant activity. They exhibit significant activity against both tonic and clonic seizures in animal models without inducing neurotoxicity. Molecular docking studies suggest these compounds bind to the GABAA receptor, supporting their potential as anticonvulsant agents [].

2-{4'-[(6''-Aryl)-2''-hydroxy-3'',4''-dihydro-pyrimidine-4''-yl]-phenylamino}-6-[bis(2'''-chloroethyl)amino]-4-methoxy-1,3,5-triazine (5a-5k)

    Compound Description: This series of compounds [], designated as 5a-5k, represents a group of 1,3,5-triazine derivatives designed and synthesized for their potential antimicrobial activity.

4-[(3-Chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-[(S)-tetrahydrofuran-3-yloxy]quinazoline

    Compound Description: This compound [] represents a quinazoline derivative investigated for potential therapeutic applications in treating gastrointestinal tract, bile duct, gall bladder, lung, and other related diseases.

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

    Compound Description: This compound, ASP5854 [], is a potent and selective dual antagonist of adenosine A1 and A2A receptors. It displays nanomolar binding affinities for both receptors, showing therapeutic potential in animal models of Parkinson's disease and cognitive impairment [].

5-[7-Aryl-6-phenyl-5-thioxo-6,7-dihydro-5H-[1,3,4]oxadiazolo[3,2-a][1,3,5]triazin-2-yl]-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one derivatives

    Compound Description: This series of compounds [] represents a group of pyrimidinone derivatives synthesized and evaluated for their antioxidant activity.

N-(4-chlorophenyl)-3-[5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]urea (Cp2)

    Compound Description: This compound, designated as Cp2 in its source study [], belongs to a series of 1-(substituted phenyl)-3-[5-(2-substituted phenyl)-1,3,4-thiadiazol-2-yl]urea derivatives investigated for their anticancer activity. Notably, Cp2 displays significant activity against EAC cells in a dose-dependent manner, indicating potential as an anticancer agent [].

1-[2-[4-(1H-indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones

    Compound Description: This series of compounds [] represents a group of imidazolidinone derivatives investigated for their selective antagonism of serotonin 5-HT2 receptors. Notably, compounds within this series exhibit high potency and selectivity for 5-HT2 receptors compared to other receptors, such as D2 and α1 receptors [].

    Relevance: While this series focuses on imidazolidinone derivatives, the key structural similarity to 1-(4-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea lies in the presence of a fluorophenyl group within some of the potent and selective 5-HT2 antagonists. For instance, compound 1-[2-[4-[6-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-3-(2-propyl)-2-imidazolidinone (Lu 26-042, compound 4c) within this series exhibits potent 5-HT2 receptor binding and inhibitory effects on the quipazine-induced head-twitch response in rats []. This shared feature, despite the different core structures, suggests a potential for overlapping pharmacological properties and biological activities.

1-(4-Fluorophenyl)-3-{4-[(5-methyl-2-phenyl[1,3]thiazolo[5,4-d]pyrimidin-7-yl)amino]phenyl}urea (19b) and 1-(3-Fluorophenyl)-3-{4-[(5-methyl-2-phenyl[1,3]thiazolo[5,4-d]pyrimidin-7-yl)amino]phenyl}urea (19g)

    Compound Description: Compounds 19b and 19g [], belonging to a series of thiazolo[5,4-d]pyrimidine derivatives, are potent inhibitors of angiogenesis, crucial for tumor growth. These compounds demonstrate potent antiproliferative effects against human umbilical vein endothelial cells (HUVEC) in vitro. Compound 19g also inhibits HUVEC migration, making it a promising candidate for further investigation as an anticancer agent [].

1-(3,3-Dimethylbutyl)-3-(4-methyl-5-(7-methyl-2-(2-fluoroamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea

    Compound Description: This compound [] is a pyrido[2,3-d]pyrimidine derivative identified as a potent Raf kinase inhibitor. By inhibiting Raf kinase, this compound holds therapeutic potential for the treatment of cancer.

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea

    Compound Description: This compound [, ] is a pyrido[2,3-d]pyrimidine derivative recognized as a potent Raf kinase inhibitor, holding therapeutic potential for treating cancer.

    Compound Description: This compound [] is a sulfonylurea derivative investigated for potential therapeutic applications in treating diseases such as asthma and COPD. Its mechanism of action involves targeting the chemokine receptor CXCR2, which plays a role in inflammatory processes.

2-Phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives

    Compound Description: This series of compounds [] focuses on quinoline derivatives synthesized through the Doebner reaction, involving a three-component coupling of an arylaldehyde, p-aminoacetophenone, and phenylpyruvic acid.

2-Amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile

    Compound Description: This compound [] is a pyridine derivative with a fluorophenyl and naphthyl substituent.

    Compound Description: This series of compounds [] comprises barbituric and thiobarbituric acid derivatives synthesized and evaluated for their inhibitory activity against cyclin-dependent kinase 2 (CDK2). Notably, some compounds within this series demonstrate potent CDK2 inhibitory activity with IC50 values comparable to the known inhibitor olomoucine, suggesting their potential as anticancer agents [].

    Compound Description: This series of compounds [] comprises triazolothiadiazole derivatives designed as potential inhibitors of disruptor of telomeric silencing 1-like (DOT1L) enzyme.

1-(5-((3-(9H-purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-phenylurea and 1-(5-((3-(9H-purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-phenylguanidine derivatives

    Compound Description: These derivatives [] are dual inhibitors of pan-RAF and VEGFR2, which are important targets for the treatment of cancers, such as K-Ras mutated colorectal cancer.

1-(4-Fluorophenyl)-3-{4-[(5-methyl-2-phenyl[1,3]thiazolo[5,4-d]pyrimidin-7-yl)amino]phenyl}urea (19b) and 1-(3-Fluorophenyl)-3-{4-[(5-methyl-2-phenyl[1,3]thiazolo[5,4-d]pyrimidin-7-yl)amino]phenyl}urea (19g)

    Compound Description: These compounds are thiazolo[5,4-d]pyrimidine derivatives designed as angiogenesis inhibitors []. They show potent antiproliferative activity against HUVEC, indicating their potential as anticancer agents.

(Z)-3,4-Dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one (5)

    Compound Description: This compound, designated as compound 5 in its source study [], is a member of a series of pyranopyrazoles synthesized and characterized using various spectroscopic techniques, including UV-VIS, FT-IR, 1H-NMR, and 13C-NMR.

(E)-2-(2-hydroxybenzylideneamino)phenolato-2,2-diphenyl-6-aza-1,3-dioxa-2-stanna-[d,h]dibenzocyclononene ([Sn(Ph2SB)]) (compound 1)

    Compound Description: This compound [] is a tin(IV) complex investigated for its anticancer properties. It demonstrates promising anti-proliferative activity against various cancer cell lines, including glioblastoma, colorectal, and skin cancer cells.

2-[(Aminocarbonyl)amino]-5-[4-fluorophenyl]-3-thiophenecarboxamide (TPCA-1)

    Compound Description: TPCA-1 [] is a selective inhibitor of IκB kinase 2 (IKK2) that effectively inhibits the release of CXCR3 ligands (CXCL9, CXCL10, and CXCL11) from IFN-γ-stimulated human bronchial epithelial cells [].

1-(5-(2-Fluorophenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

    Compound Description: SB-674042 [] is a selective antagonist of the orexin 1 receptor (OX1), playing a crucial role in regulating sleep-wake cycles and other physiological processes.

1-(6,8-Difluoro-2-methyl-quinolin-4-yl)-3-(4-dimethylamino-phenyl)-urea (SB-408124)

    Compound Description: SB-408124 [] is a selective antagonist of the orexin 2 receptor (OX2) involved in regulating sleep-wake cycles and other physiological functions.

(S)-7-(4-Fluorophenyl)-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine (BMS-932481)

    Compound Description: BMS-932481 [] represents a novel γ-secretase modulator (GSM) that selectively reduces amyloid-β peptide (Aβ1-42) production while increasing shorter Aβ peptides (Aβ1-38 and Aβ1-37) [].

1-(1-((5-Nitrbenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas (8a-d)

    Compound Description: These compounds, designated as 8a-d [], are a series of novel urea derivatives containing a benzo[d]oxazole moiety. They were synthesized and investigated for their potential antimicrobial activity.

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1)

    Compound Description: This compound [] is a pyrimidine derivative synthesized through the Biginelli reaction and serves as a key intermediate in synthesizing various heterocyclic compounds with potential biological activities.

2-Amino-1,3-benzothiazoles (10a-c)

    Compound Description: These compounds are part of a series of benzothiazole sulfonamides studied for their anticonvulsant activity [].

Properties

CAS Number

1021024-52-1

Product Name

1-(4-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

IUPAC Name

1-(4-fluorophenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea

Molecular Formula

C21H22FN5O2

Molecular Weight

395.438

InChI

InChI=1S/C21H22FN5O2/c1-13(2)29-20-12-19(23-14(3)24-20)25-16-8-10-18(11-9-16)27-21(28)26-17-6-4-15(22)5-7-17/h4-13H,1-3H3,(H,23,24,25)(H2,26,27,28)

InChI Key

RGVBSUFUJSIABW-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.